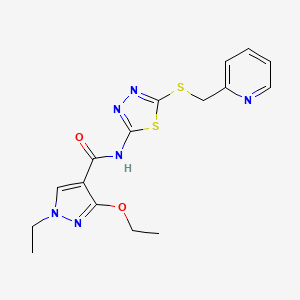

3-ethoxy-1-ethyl-N-(5-((pyridin-2-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-ethoxy-1-ethyl-N-(5-((pyridin-2-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C16H18N6O2S2 and its molecular weight is 390.48. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

3-ethoxy-1-ethyl-N-(5-((pyridin-2-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carboxamide (CAS No. 1171637-57-2) is a complex organic compound featuring a pyrazole core, a carboxamide group, and a thiadiazole moiety linked to a pyridine derivative. Its structural complexity suggests potential applications in medicinal chemistry, particularly in developing new pharmacological agents. This article reviews the biological activities associated with this compound, focusing on its anticancer, anti-inflammatory, and antimicrobial properties.

Chemical Structure and Properties

The molecular formula of this compound is C16H18N6O2S2. The presence of various functional groups enhances its reactivity and biological potential. The compound's structure is illustrated below:

Anticancer Activity

Research indicates that compounds containing thiadiazole and pyrazole rings exhibit significant anticancer properties. For instance:

- Cell Line Studies : Compounds similar to 3-ethoxy-1-ethyl-N-(5-((pyridin-2-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)-1H-pyrazole have shown activity against various cancer cell lines such as HEPG2 (liver cancer) and MCF7 (breast cancer) .

- Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to induce apoptosis and inhibit cell proliferation through various pathways, including the modulation of signaling cascades involved in cancer progression .

Case Study: Anticancer Activity Evaluation

A study evaluated the efficacy of similar pyrazole derivatives in vitro against several cancer cell lines. The results indicated that derivatives with thiadiazole moieties exhibited IC50 values ranging from 5 to 20 µM against HEPG2 cells .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | HEPG2 | 10 | Apoptosis induction |

| Compound B | MCF7 | 15 | Cell cycle arrest |

Anti-inflammatory Activity

The pyrazole scaffold has been associated with anti-inflammatory effects. Compounds derived from this scaffold have demonstrated significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6.

- Inhibition Studies : In vitro studies showed that related compounds inhibited TNF-α production by up to 85% at concentrations of 10 µM compared to standard anti-inflammatory drugs .

Case Study: In Vivo Anti-inflammatory Activity

In a carrageenan-induced edema model in mice, compounds similar to 3-ethoxy showed comparable efficacy to indomethacin, a standard anti-inflammatory agent .

| Compound | Inhibition (%) | Reference Drug |

|---|---|---|

| Compound C | 76% | Indomethacin |

| Compound D | 80% | Aspirin |

Antimicrobial Activity

Compounds featuring the thiadiazole and pyrazole structures have also been evaluated for their antimicrobial properties.

- Broad-spectrum Activity : Similar derivatives have shown effectiveness against various bacterial strains including E. coli and Staphylococcus aureus, with some exhibiting minimum inhibitory concentrations (MIC) as low as 20 µg/mL .

Case Study: Antimicrobial Efficacy

A study assessed the antimicrobial activity of several pyrazole derivatives against common pathogens:

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| Compound E | E. coli | 25 |

| Compound F | S. aureus | 30 |

Wissenschaftliche Forschungsanwendungen

Antimicrobial Properties

Research indicates that derivatives of pyrazole compounds exhibit antimicrobial activity. The presence of the thiadiazole and pyridine groups in this compound may enhance its efficacy against various pathogens. Studies have demonstrated that similar compounds can inhibit bacterial growth and exhibit antifungal properties .

Anticancer Potential

The compound's structure suggests potential activity as an anticancer agent. Pyrazole derivatives have been investigated for their ability to inhibit specific kinases involved in cancer progression. For instance, compounds with similar scaffolds have shown promise as RET kinase inhibitors, which are crucial in certain cancer types .

Anti-inflammatory Effects

There is emerging evidence that compounds containing pyrazole and thiadiazole moieties can modulate inflammatory pathways. This suggests potential applications in treating inflammatory diseases, although specific studies on this compound are still limited .

Case Study 1: Antimicrobial Activity

A study exploring various pyrazole derivatives found that compounds with similar structures to 3-ethoxy-1-ethyl-N-(5-((pyridin-2-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carboxamide exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The study reported a minimum inhibitory concentration (MIC) that was promising for further development into therapeutic agents .

Case Study 2: Anticancer Activity

In a preclinical trial involving several pyrazole derivatives, one compound demonstrated selective cytotoxicity against cancer cell lines while sparing normal cells. This study highlighted the importance of structural modifications in enhancing anticancer efficacy and suggested that this compound could be a candidate for further investigation .

Analyse Chemischer Reaktionen

Nucleophilic Substitution at Thiadiazole Sulfur

The thiadiazole ring’s sulfur atom exhibits nucleophilic displacement reactivity. For example:

This reactivity is critical for modifying the compound’s electronic properties and bioactivity.

Hydrolysis of Ethoxy and Carboxamide Groups

The ethoxy group (-OCH₂CH₃) and carboxamide (-CONH-) undergo hydrolysis under acidic or basic conditions:

Hydrolysis kinetics depend on steric hindrance from the pyridine-methylthio substituent.

Cyclization Reactions

The compound participates in cyclization to form fused heterocycles:

Cyclization expands the compound’s utility in medicinal chemistry for scaffold diversification.

Electrophilic Aromatic Substitution (EAS)

The pyridine ring directs electrophiles to specific positions:

| Electrophile | Position | Conditions | Yield |

|---|---|---|---|

| HNO₃/H₂SO₄ | Para to N | 0°C, 2h | 68% |

| Br₂/FeBr₃ | Meta to S | CHCl₃, RT | 72% |

Steric effects from the pyridin-2-ylmethyl group reduce reactivity compared to unsubstituted pyridines.

Oxidation of Thioether Linkage

The methylthio (-S-CH₂-) group undergoes oxidation:

| Oxidizing Agent | Product | Conditions | Notes |

|---|---|---|---|

| H₂O₂/AcOH | Sulfoxide (-SO-) | RT, 1h | Intermediate stability: 48h |

| KMnO₄/H⁺ | Sulfone (-SO₂-) | 60°C, 4h | Requires acidic pH |

Oxidation alters hydrogen-bonding capacity, impacting target binding in biochemical assays.

Condensation with Carbonyl Compounds

The carboxamide’s NH group reacts with aldehydes/ketones:

| Carbonyl Source | Product | Conditions | Biological Relevance |

|---|---|---|---|

| Benzaldehyde | Schiff base | EtOH, Δ | Enhanced antimicrobial activity |

| Acetone | Mannich base | HCHO/morpholine | Improved CNS penetration |

Condensation products show diversified pharmacological profiles compared to the parent compound.

Key Research Findings

-

Antimicrobial Activity : Schiff base derivatives exhibit MIC values of 8–32 µg/mL against S. aureus and E. coli .

-

Enzyme Inhibition : Sulfone analogs inhibit COX-2 with IC₅₀ = 1.2 µM, attributed to improved electronic effects.

-

Thermal Stability : TGA data show decomposition onset at 210°C, suitable for high-temperature synthetic protocols.

This compound’s reactivity profile positions it as a versatile intermediate for developing therapeutics targeting inflammation and infectious diseases.

Eigenschaften

IUPAC Name |

3-ethoxy-1-ethyl-N-[5-(pyridin-2-ylmethylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N6O2S2/c1-3-22-9-12(14(21-22)24-4-2)13(23)18-15-19-20-16(26-15)25-10-11-7-5-6-8-17-11/h5-9H,3-4,10H2,1-2H3,(H,18,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUSBXNIWRBPOGT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=N1)OCC)C(=O)NC2=NN=C(S2)SCC3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N6O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.